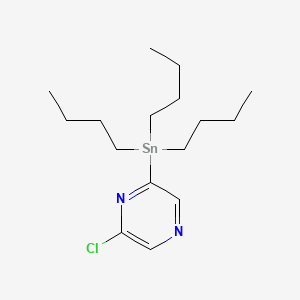

2-Chloro-6-(tributylstannyl)pyrazine

Description

2-Chloro-6-(tributylstannyl)pyrazine is a pyrazine derivative featuring a chlorine atom at position 2 and a tributylstannyl group at position 4. Pyrazines are nitrogen-containing heterocycles known for their aromaticity and versatility in synthetic chemistry, particularly in pharmaceutical and materials science applications. The tributylstannyl group confers unique reactivity, enabling participation in Stille cross-coupling reactions, a critical tool for forming carbon-carbon bonds in organometallic chemistry . This compound is synthesized via deprotonation of halogenated pyrazines followed by trapping with chlorotributylstannane, as demonstrated in fluoropyrazine derivatives . Its structural duality—combining a halogen and an organometallic moiety—makes it valuable for synthesizing complex aromatic systems and functionalized intermediates.

Properties

IUPAC Name |

tributyl-(6-chloropyrazin-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZZSOSLPVDQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850221-68-0 | |

| Record name | 2-chloro-6-(tributylstannyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-Chloro-6-(tributylstannyl)pyrazine can be synthesized through the reaction of 2-chloropyrazine with tributyltin chloride . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-6-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Coupling Reactions: It can also undergo coupling reactions, particularly in the presence of palladium catalysts, to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, coupling reactions with aromatic compounds can yield biaryl derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

2-Chloro-6-(tributylstannyl)pyrazine serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for participation in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by other functional groups, facilitating the formation of diverse compounds.

- Coupling Reactions : Particularly in the presence of palladium catalysts, it can undergo coupling reactions to create carbon-carbon bonds with other aromatic compounds. This is significant for developing biaryl derivatives and other complex structures.

Case Study: Stille Coupling

One notable application is in Stille coupling reactions, where the tributylstannyl group acts as a coupling partner. This reaction is widely used in synthesizing pharmaceuticals and advanced materials. For instance, researchers have successfully utilized this compound to synthesize novel pyrazine derivatives that exhibit enhanced biological activities .

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

While not directly used as a pharmaceutical agent, this compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex organic transformations makes it valuable in medicinal chemistry .

Case Study: Pim Kinase Inhibitors

A relevant application is its use in developing inhibitors for Pim serine/threonine kinases, which are implicated in various cancers. Compounds derived from this compound have shown potential as therapeutic agents against hematological malignancies and solid tumors .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound finds applications in producing specialty chemicals and materials. Its unique reactivity profile allows it to be utilized in developing new polymers and coatings with tailored properties.

Material Science Applications

Organotin compounds like this one are being explored for their potential applications in organic light-emitting diodes (OLEDs) and photovoltaics due to their distinctive electrical and optical properties. Research continues to investigate their role in enhancing material performance .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for organic synthesis; participates in substitution and coupling reactions |

| Biological Research | Interaction studies with biological systems; potential enzyme inhibition |

| Pharmaceuticals | Synthesis of pharmaceutical intermediates; development of cancer therapies |

| Industrial Use | Production of specialty chemicals; applications in material science (OLEDs, photovoltaics) |

Mechanism of Action

The mechanism by which 2-Chloro-6-(tributylstannyl)pyrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tributylstannyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, its ability to undergo coupling reactions allows it to modify the structure of target molecules, thereby altering their biological activity .

Comparison with Similar Compounds

2-Chloro-6-(1-pyrrolidinyl)pyrazine

- Structure : Chlorine at position 2; pyrrolidinyl (a cyclic amine) at position 5.

- Synthesis : Prepared via nucleophilic substitution of 2-chloro-6-bromopyrazine with pyrrolidine .

- Applications : Used as an intermediate for bioactive compounds in drug development, leveraging the pyrrolidinyl group’s ability to enhance solubility and bioavailability .

- Key Difference: Unlike the tributylstannyl group, pyrrolidinyl lacks organometallic reactivity, limiting utility in cross-coupling reactions.

2-Chloro-6-(1-piperazinyl)pyrazine Hydrochloride

- Structure : Chlorine at position 2; piperazinyl (a bicyclic amine) at position 6.

- Applications : Explored in neurological and antimicrobial drug candidates due to piperazine’s affinity for biological targets .

- Safety : Requires stringent handling precautions (e.g., GHS-compliant safety protocols) due to hydrochloride salt formation .

- Key Difference : Piperazinyl substituents enhance hydrogen-bonding capacity, contrasting with the hydrophobic, electron-rich tributylstannyl group.

Pyrazinecarboxamides (e.g., 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide)

- Structure : Chlorine and tert-butyl groups; carboxamide functionality.

- Key Difference: Carboxamide derivatives prioritize electrostatic interactions over organometallic reactivity, aligning with therapeutic rather than synthetic applications.

Electronic and Steric Properties

- Electronic Effects : Tributylstannyl groups lower LUMO energy levels (n-type behavior) in pyrazine-based semiconductors, as seen in acene-type molecular ribbons . Pyrrolidinyl/piperazinyl groups increase electron density via nitrogen lone pairs.

- Steric Effects : Tributylstannyl’s bulkiness may hinder reactions at C6 but facilitates selective coupling at C2.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-(tributylstannyl)pyrazine is CHClN, with a molecular weight of 239.74 g/mol. The presence of the pyrazine ring provides a framework that is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis

This compound can be synthesized through several methods, including:

- Stille Coupling Reaction : This method involves the reaction of 2-chloro-6-bromopyrazine with tributylstannyl halides to form biaryl compounds, which can exhibit enhanced biological activity due to their structural complexity.

General Insights

Compounds containing pyrazine rings are known for their diverse biological activities. The following table summarizes some notable activities associated with pyrazines:

Potential Mechanisms

The biological activity of this compound may involve several mechanisms:

- Interaction with Biological Targets : The pyrazine moiety can interact with enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

- Stannyl Group Influence : The tributylstannyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers or proteins.

Cancer Research

A study examined analogs of pyrazines for their ability to inhibit PIM kinases, which are implicated in cancer progression. The compounds demonstrated significant anti-proliferative effects against leukemia cell lines, suggesting that similar derivatives could be explored for their potential in targeting PIM kinases .

Agrochemical Applications

Research indicates that pyrazine derivatives can serve as effective agrochemicals due to their ability to disrupt pest behavior or growth. This highlights the dual potential of this compound in both pharmaceutical and agricultural contexts .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-6-(tributylstannyl)pyrazine?

The compound can be synthesized via low-temperature deprotonation and trapping of halogenated pyrazine precursors. For example, fluoropyrazine reacts with hindered lithium dialkylamides (e.g., LTMP) at low temperatures (e.g., –100 °C) in THF, followed by in situ trapping with chlorotributylstannane. This method yields bis-stannylated derivatives (e.g., 2-fluoro-3,6-bis(tributylstannyl)pyrazine) with 90% efficiency under optimized conditions . Alternative approaches include microwave-assisted nucleophilic substitution (e.g., NaH-mediated reactions with cyclopentanol), though adaptations for tributylstannyl groups require rigorous inert atmosphere control .

Q. How can the purity and structural integrity of this compound be validated?

- NMR spectroscopy : Characteristic -NMR signals for pyrazine derivatives include aromatic protons (δ 8.0–8.5 ppm) and tributylstannyl methyl/methylene groups (δ 0.5–1.5 ppm). For example, 2-chloro-6-(cyclopentyloxy)pyrazine shows distinct singlets at δ 8.09 and 8.05 ppm for pyrazine protons .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHClNSn: ~487.1).

- Elemental analysis : Ensure <1% deviation from theoretical C/H/N/Sn ratios.

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : The compound is soluble in THF, dichloromethane, and ethers but insoluble in water. Avoid protic solvents (e.g., methanol) to prevent Sn–C bond hydrolysis .

- Storage : Store under inert gas (Ar/N) at –20 °C in amber vials to prevent oxidative degradation. Tributylstannyl groups are sensitive to light and moisture .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during stannylation?

Regioselectivity is governed by:

- Deprotonation kinetics : Hindered bases (e.g., LTMP) favor deprotonation at positions adjacent to electron-withdrawing groups (e.g., Cl).

- Temperature : Low temperatures (–100 °C) suppress side reactions (e.g., over-stannylation) and stabilize intermediates .

- Trapping agent stoichiometry : Excess chlorotributylstannane ensures complete trapping of deprotonated intermediates, minimizing byproducts like mono-stannylated species.

Q. What computational models are suitable for studying electronic and vibrational properties?

A 24-mode model Hamiltonian incorporating all vibrational modes of pyrazine can simulate excited-state dynamics (e.g., S/S coupling). Multiconfiguration time-dependent Hartree (MCTDH) methods accurately predict absorption spectra and vibronic interactions, validated against experimental data . For Sn–pyrazine bonding, DFT calculations (e.g., B3LYP/def2-TZVP) optimize geometry and electron density distribution, revealing hyperconjugation between Sn and the pyrazine ring .

Q. How does this compound interact with biological targets?

Pyrazine derivatives engage in:

- Hydrogen bonding : Pyrazine N atoms act as acceptors (e.g., with protein backbone amides).

- π-Stacking : Aromatic interactions with Phe/Tyr residues stabilize binding.

- Metal coordination : Tributylstannyl groups may chelate Zn or Fe in metalloenzymes .

For example, chloropyrazines in kinase inhibitors form halogen bonds with catalytic lysines, altering ATP-binding pocket dynamics .

Q. What role does the tributylstannyl group play in material science applications?

- Conductive polymers : Stannyl groups enhance electron delocalization in CrCl(pyrazine) coordination polymers, achieving high electrical conductivity (σ ~10 S/cm) via ligand-centered redox activity .

- Nonlinear optics (NLO) : Acentric packing of pyrazine-metal helices (e.g., Zn-MoOF) generates second-harmonic generation (SHG) responses. Tributylstannyl substituents modulate dipole alignment in crystalline phases .

Q. How can contradictions in spectroscopic data be resolved during characterization?

- Case study : Discrepancies in -NMR chemical shifts may arise from solvent polarity or aggregation. Use diluted samples (<10 mM) in CDCl to reduce Sn–Sn coupling.

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies fluxional behavior (e.g., hindered rotation of SnBu groups) .

- Cross-validation : Correlate NMR with X-ray crystallography (e.g., C–Sn bond lengths: ~2.1–2.2 Å) .

Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.